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Compound of Interest

Compound Name:
(E)-Ethyl 4,4-dimethoxybut-2-

enoate

Cat. No.: B046319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of

(E)-Ethyl 4,4-dimethoxybut-2-enoate. Due to the limited availability of published experimental

spectra for this specific compound, this document presents a comprehensive analysis based

on established principles of spectroscopy and data from analogous chemical structures. The

information herein is intended to serve as a valuable resource for the identification,

characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties
(E)-Ethyl 4,4-dimethoxybut-2-enoate CAS Number: 114736-25-3 Molecular Formula:

C₈H₁₄O₄ Molecular Weight: 174.19 g/mol

The structure combines an α,β-unsaturated ester with a dimethyl acetal, functional groups that

dictate its characteristic spectroscopic features.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (E)-Ethyl 4,4-
dimethoxybut-2-enoate. These predictions are derived from the analysis of structurally similar

compounds and the known effects of the constituent functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8-7.0 dd 1H H-3

~6.0-6.2 d 1H H-2

~4.8-5.0 d 1H H-4

4.1-4.3 q 2H -OCH₂CH₃

3.3-3.5 s 6H -OCH₃

1.2-1.4 t 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~166 C-1 (C=O)

~145 C-3

~122 C-2

~102 C-4

~60 -OCH₂CH₃

~53 -OCH₃

~14 -OCH₂CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2980-2950 Medium C-H stretch (alkane)

~1725 Strong
C=O stretch (α,β-unsaturated

ester)

~1650 Medium C=C stretch (alkene)

~1250 Strong C-O stretch (ester)

~1150, ~1070 Strong C-O stretch (acetal)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Possible Fragment

174 Low [M]⁺

143 Moderate [M - OCH₃]⁺

115 High [M - COOCH₂CH₃]⁺

75 Very High [CH(OCH₃)₂]⁺

Experimental Protocols
While specific experimental procedures for the synthesis and analysis of (E)-Ethyl 4,4-
dimethoxybut-2-enoate are not readily available in the literature, the following represents a

standard approach that would be employed.

General Synthesis
A plausible synthetic route involves the Wittig or Horner-Wadsworth-Emmons reaction of an

appropriate phosphorus ylide with 2,2-dimethoxyacetaldehyde. The reaction would be carried

out under an inert atmosphere in a suitable aprotic solvent such as tetrahydrofuran (THF).

Purification of the crude product would typically be achieved by column chromatography on

silica gel.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer

operating at a field strength of 300 MHz or higher. The sample would be dissolved in

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform

Infrared (FTIR) spectrometer. The sample could be analyzed as a neat thin film on a salt

plate (NaCl or KBr).

Mass Spectrometry: Mass spectral data would be acquired using an electron ionization (EI)

mass spectrometer. The sample would be introduced via direct infusion or after separation

by gas chromatography (GC).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound like (E)-Ethyl 4,4-dimethoxybut-2-enoate.
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Spectroscopic Analysis Workflow

Compound Synthesis & Purification

Spectroscopic Analysis
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Purification (e.g., Column Chromatography)

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts, Coupling Constants, and Integration Identify Characteristic Functional Group Vibrations Determine Molecular Weight and Fragmentation Pattern

Confirm Structure of (E)-Ethyl 4,4-dimethoxybut-2-enoate

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of an

organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics of (E)-
Ethyl 4,4-dimethoxybut-2-enoate. Researchers and scientists are encouraged to use this

information as a starting point for their own experimental verification.

To cite this document: BenchChem. [Spectroscopic Profile of (E)-Ethyl 4,4-dimethoxybut-2-
enoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046319#e-ethyl-4-4-dimethoxybut-2-enoate-
spectroscopic-data-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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